molecular formula C19H18N2O3S B12173869 N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide

Cat. No.: B12173869
M. Wt: 354.4 g/mol
InChI Key: MWFQMYKSAFKEEQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound featuring two distinct heterocyclic moieties: a 1,3-benzodioxole group and a 1,3-benzothiazole group linked via a butanamide spacer. Its synthesis likely involves amide coupling strategies similar to those used for structurally related compounds .

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C19H18N2O3S/c22-18(20-11-13-8-9-15-16(10-13)24-12-23-15)6-3-7-19-21-14-4-1-2-5-17(14)25-19/h1-2,4-5,8-10H,3,6-7,11-12H2,(H,20,22)

InChI Key

MWFQMYKSAFKEEQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling through a series of condensation and amide formation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

  • Benzothiazole Derivatives : Compounds containing the benzothiazole scaffold, such as the 1,2,4-triazole derivatives reported by Patel et al. (2010, 2013), demonstrate significant antibacterial activity against Gram-positive bacteria (e.g., S. aureus) and M. tuberculosis . The presence of electron-withdrawing substituents (e.g., 6-fluoro, 6-nitro) on the benzothiazole ring enhances activity, suggesting that substituent positioning in the target compound’s benzothiazole group may influence its efficacy.
  • Benzodioxole-Containing Amides: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, shares a similar amide backbone but lacks the benzothiazole moiety. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound .

Structural Characterization

  • Crystallographic tools like SHELXL and WinGX, widely used for small-molecule refinement and structure visualization, would be critical for confirming the target compound’s conformation and intermolecular interactions .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Benzodioxole + Benzothiazole Butanamide linker Not reported Likely amide coupling
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylphenyl, hydroxy-dimethylethyl Metal-catalyzed C–H activation Acid chloride + amine reaction
3-Pyridyl-1,2,4-triazole Triazole + Benzothiazole 6-Fluoro, 6-methyl, 6-nitro Antibacterial, antituberculosis Multi-step heterocyclic synthesis

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Substituent on Benzothiazole MIC (μg/mL) Against S. aureus MIC (μg/mL) Against M. tuberculosis
6-Fluoro 12.5 >100
6-Methyl 6.25 >100
6-Nitro 25 3.12

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-benzothiazol-2-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological activity, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3SC_{17}H_{16}N_2O_3S with a molecular weight of approximately 358.43 g/mol. The compound features a benzodioxole moiety linked to a benzothiazole structure, which is known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzodioxole and benzothiazole derivatives under controlled conditions. Various synthetic routes have been explored, leading to compounds with varying degrees of biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole exhibit promising anticancer properties. For instance, a study evaluated several benzodioxole-based thiosemicarbazone derivatives for their cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Among these derivatives, one compound demonstrated significant inhibitory effects on DNA synthesis and induced apoptosis in cancer cells while showing low toxicity to normal cells (NIH/3T3) .

Table 1: Cytotoxicity of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Apoptosis InductionToxicity to NIH/3T3
Compound 5A54912.5HighLow
Compound 5C615.0ModerateLow
Compound XA54925.0LowModerate

Anticholinesterase Activity

In addition to anticancer activity, compounds related to this compound have been tested for their anticholinesterase properties. These studies aimed to explore the correlation between anticancer activity and cholinesterase inhibition. While some derivatives showed moderate inhibition against acetylcholinesterase (AChE), others exhibited no significant activity .

Table 2: Anticholinesterase Activity of Selected Compounds

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 10108.0205.0
Compound 5No inhibitionNo inhibition

Mechanistic Insights

The mechanism of action for the anticancer effects of these compounds often involves the induction of apoptosis through mitochondrial pathways and disruption of mitochondrial membrane potential. For example, one study highlighted that certain benzodioxole derivatives led to increased early and late apoptosis in A549 and C6 cells while affecting mitochondrial functions .

In Vivo Studies

In vivo investigations have also been conducted to evaluate the efficacy of these compounds in animal models. For instance, one study reported that a related compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice, suggesting potential applications in metabolic disorders alongside its anticancer properties .

Case Studies

  • Case Study on Anticancer Efficacy : A specific derivative was tested against multiple cancer cell lines, demonstrating IC50 values ranging from 12.5 µM to 25 µM across different types. The study concluded that structural modifications significantly influenced cytotoxicity and selectivity towards cancerous versus normal cells.
  • Case Study on Neuropharmacological Effects : Another investigation focused on the neuroprotective effects of related benzodioxole compounds against neurodegenerative conditions by assessing their impact on cholinergic signaling pathways.

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